8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines, including substituted members and their tautomers, are planar and aromatic, contributing to their stability .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring system (an aromatic heterocycle composed of a pyrimidine ring fused to an imidazole ring), substituted with various functional groups .Chemical Reactions Analysis
As a purine derivative, this compound might undergo reactions typical of aromatic heterocycles. These could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various other reactions depending on the specific functional groups present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it might exhibit typical properties of aromatic heterocycles, such as stability, planarity, and aromaticity .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related imidazo and purine derivatives involves complex chemical reactions aimed at producing compounds with specific structural characteristics. These compounds are often designed to exhibit potential biological activities or to serve as key intermediates in the synthesis of more complex molecules. For instance, the synthesis of 7,8-polymethylenepurine derivatives through the condensation of diethylacetal of dimethylformamide with amino-polymethyleneimidazoles showcases the methodological advancements in creating purine analogs with specific substitutions (Nilov et al., 1995). Similarly, the creation of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation highlights the synthetic versatility of purine scaffolds (Simo et al., 1998).
Biological Activity Studies
Research into the biological activities of imidazo and purine derivatives has led to the identification of compounds with potential therapeutic applications. For example, studies on imidazo[1,2-a]-s-triazine nucleosides have revealed moderate antiviral activities against various viruses, underscoring the potential of purine analogs in antiviral therapy (Kim et al., 1978). Furthermore, the synthesis and evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have identified compounds with potential antidepressant and anxiolytic effects, showcasing the therapeutic promise of structurally diverse purine derivatives (Zagórska et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[2-(2-methoxy-5-methylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-12-6-7-15(29-5)14(10-12)21-8-9-25-13(2)11-26-16-17(22-19(25)26)23(3)20(28)24(4)18(16)27/h6-7,10-11,21H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHMACISKZTCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCCN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.